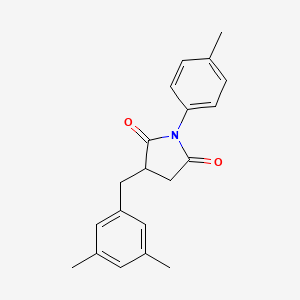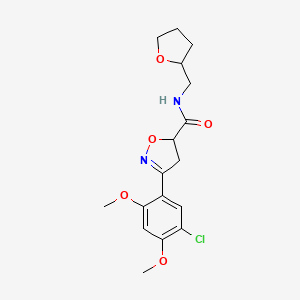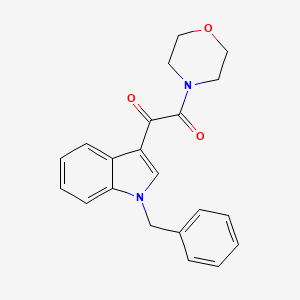
3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione
Overview
Description
3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione, also known as DMPD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPD is a derivative of thalidomide, which is a drug that was initially developed as a sedative but later found to cause severe birth defects. However, DMPD does not have the same harmful effects as thalidomide and has been studied extensively for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to inhibit the activity of the NF-kB pathway, which is a key regulator of inflammation and cell survival. By inhibiting this pathway, 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. Studies have shown that 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione can induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for the breakdown of cellular components. 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is its potential as a therapeutic agent for various diseases. 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has shown promising results in preclinical studies and has the potential to be developed into a drug for human use. However, one of the limitations of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is its complex synthesis process, which can make it difficult to obtain a high yield of pure product. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione and its potential side effects.
Future Directions
There are several future directions for research on 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione. One area of research is the development of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione for the treatment of various types of cancer. Another area of research is the potential use of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione in the treatment of inflammatory diseases. Studies are needed to determine the effectiveness of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione in animal models of inflammatory diseases and to determine the optimal dosage and administration of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione for human use. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione and its potential side effects.
Scientific Research Applications
3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has shown promising results in various scientific research studies. One of the most significant applications of 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is its potential as an anti-cancer agent. Studies have shown that 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-(3,5-dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-13-4-6-18(7-5-13)21-19(22)12-17(20(21)23)11-16-9-14(2)8-15(3)10-16/h4-10,17H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYXYSJBOPZARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3,5-Dimethylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B4196931.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4196935.png)

![2-chloro-5-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4196941.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4196944.png)
![N,N-diethyl-4-{[(2-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B4196945.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(3-nitrophenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4196949.png)
![N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-[(1-benzyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4196966.png)
![2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4196970.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4196975.png)
![2-[2-(4-butoxyphenoxy)ethyl]-3-hydroxy-3-phenyl-1-isoindolinone](/img/structure/B4196977.png)

![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4197010.png)
